molecular formula C13H14O2 B13964175 (4-Butyl-phenyl)-propynoic acid

(4-Butyl-phenyl)-propynoic acid

Cat. No.: B13964175
M. Wt: 202.25 g/mol
InChI Key: IXKONDAHYSPCQK-UHFFFAOYSA-N
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Description

(4-Butyl-phenyl)-propynoic acid is a chemical compound of interest in organic synthesis and pharmaceutical research. It features a phenyl ring substituted with a butyl group and a propynoic acid side chain, which contains a triple bond. This alkyne functional group makes the molecule a potential intermediate for click chemistry applications and for constructing more complex molecular architectures through reactions such as the Huisgen cycloaddition. The compound is provided as a high-purity material to ensure consistent performance in research settings. (4-Butyl-phenyl)-propynoic acid is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets and handle the compound using appropriate personal protective equipment.

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

3-(4-butylphenyl)prop-2-ynoic acid

InChI

InChI=1S/C13H14O2/c1-2-3-4-11-5-7-12(8-6-11)9-10-13(14)15/h5-8H,2-4H2,1H3,(H,14,15)

InChI Key

IXKONDAHYSPCQK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C#CC(=O)O

Origin of Product

United States

Preparation Methods

Sonogashira Coupling Followed by Carboxylation

  • Step 1: Preparation of 4-butylphenyl halide (usually bromide or iodide) as the aryl coupling partner.
  • Step 2: Sonogashira cross-coupling with a terminal alkyne equivalent (e.g., ethynyltrimethylsilane or acetylene gas) in the presence of palladium catalyst and copper co-catalyst under inert atmosphere.
  • Step 3: Deprotection of the alkyne if protected (e.g., removal of TMS group).
  • Step 4: Carboxylation of the terminal alkyne to introduce the propynoic acid moiety, often via lithiation followed by carbon dioxide quenching.

Detailed Synthetic Procedure Example

A representative synthetic route based on literature methods (adapted from analogous syntheses of aryl-propynoic acids and ibuprofen-related compounds) is as follows:

Step Reagents & Conditions Description Yield (%) Notes
1 4-Butylbromobenzene, Pd(PPh3)2Cl2, CuI, Et3N, terminal alkyne Sonogashira coupling to form 4-butylphenylacetylene 75-85 Inert atmosphere, mild heating (50-80°C)
2 n-BuLi, dry THF, -78°C, then CO2 (dry ice) Lithiation of alkyne followed by carboxylation 60-70 Quench with acid to yield propynoic acid
3 Acidic workup (HCl aq.) Protonation to obtain (4-Butyl-phenyl)-propynoic acid Quantitative Purification by recrystallization or chromatography

Analytical and Purification Considerations

  • Purity assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to verify purity and structure.
  • Impurity control: Side products such as homocoupled alkynes or over-reduced species can form; careful control of reaction stoichiometry and atmosphere is essential.
  • Isolation: Acid-base extraction followed by recrystallization or column chromatography is typical to isolate the pure acid.

Research Findings and Comparative Analysis

  • The Sonogashira coupling approach is favored for its efficiency and functional group tolerance, especially when preparing substituted phenyl alkynes.
  • Carboxylation of terminal alkynes via lithiation and CO2 quenching is a well-established method for introducing propynoic acid groups.
  • Alternative methods such as direct alkynylation of carbonyl precursors are less common but can be utilized depending on available starting materials.
  • Industrially relevant syntheses of related compounds (e.g., ibuprofen analogs) demonstrate the feasibility of multi-step syntheses involving Grignard reagents and palladium-catalyzed coupling, supporting the applicability of these methods to (4-Butyl-phenyl)-propynoic acid.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages
Sonogashira coupling + Carboxylation Pd catalyst, CuI, Et3N, n-BuLi, CO2 High selectivity, mild conditions Requires inert atmosphere, sensitive reagents
Direct alkynylation of carbonyls Ethynyl Grignard or lithium acetylide Fewer steps if starting from aldehydes Limited substrate scope
Grignard reagent carboxylation Mg, 4-butylbromobenzene, CO2 Scalable, robust Moisture sensitive, multi-step

Chemical Reactions Analysis

Types of Reactions: (4-Butyl-phenyl)-propynoic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The propynoic acid group can be reduced to form corresponding alkenes or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination with chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinones or hydroxy derivatives.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

(4-Butyl-phenyl)-propynoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Butyl-phenyl)-propynoic acid involves its interaction with specific molecular targets. The propynoic acid moiety can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The phenyl ring can facilitate binding to hydrophobic pockets within biological macromolecules, enhancing specificity and potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituent(s) CAS Number Molecular Weight Key Properties/Applications References
(4-Butyl-phenyl)-propynoic acid 4-butylphenyl Not reported ~218.27* Methane inhibition; DA reactivity
Propynoic acid H (parent compound) 471-25-0 84.07 Reactive in DA cycloadditions
(3-Fluoro-4-methoxy-phenyl)-propynoic acid 3-fluoro,4-methoxyphenyl 10-F963235 ~210.18* Synthesis intermediates; material chemistry
3-(Trimethylsilyl)propynoic acid Trimethylsilyl 5683-31-8 142.23 Silicon-containing synthon
4-Hydroxyphenylpropionic acid 4-hydroxyphenyl (saturated C3 chain) 501-97-3 166.17 Microbial metabolite; phenylpropanoid

*Calculated based on formula.

Key Observations :

  • Electron-Withdrawing Effects: The triple bond in propynoic acid derivatives enhances reactivity in DA reactions compared to saturated analogues like 4-hydroxyphenylpropionic acid .
  • Biological Activity: Propynoic acid and its derivatives (e.g., ethyl 2-butynoate) inhibit methanogenesis in ruminants, but (4-butyl-phenyl)-propynoic acid’s efficacy and toxicity profile remain understudied compared to its parent compound .

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